molecular formula C20H28N2O7 B7839075 b-D-Glucopyranosiduronic acid, 1H-indol-3-yl

b-D-Glucopyranosiduronic acid, 1H-indol-3-yl

Cat. No.: B7839075
M. Wt: 408.4 g/mol
InChI Key: YGIPNZMTCTUCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

b-D-Glucopyranosiduronic acid, 1H-indol-3-yl: is a compound that combines the structural features of glucuronic acid and indole Glucuronic acid is a derivative of glucose, while indole is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranosiduronic acid, 1H-indol-3-yl typically involves the conjugation of glucuronic acid with an indole derivative. One common method is the enzymatic reaction using β-glucuronidase, which facilitates the attachment of the glucuronic acid moiety to the indole structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis, where β-glucuronidase is used to catalyze the reaction under controlled conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: b-D-Glucopyranosiduronic acid, 1H-indol-3-yl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, b-D-Glucopyranosiduronic acid, 1H-indol-3-yl is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of indole-based compounds and glucuronides .

Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving β-glucuronidase. It is also used in the development of biochemical assays and as a reporter molecule in gene expression studies .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug metabolism and detoxification processes, as glucuronidation is a key pathway in the body’s ability to process and eliminate drugs .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form indigoid dyes upon oxidation makes it valuable in textile and printing industries .

Mechanism of Action

The mechanism of action of b-D-Glucopyranosiduronic acid, 1H-indol-3-yl involves its interaction with specific enzymes, such as β-glucuronidase. This enzyme catalyzes the hydrolysis of the glucuronic acid moiety, releasing the active indole derivative. The released indole can then participate in various biochemical pathways, exerting its effects through interactions with molecular targets such as receptors and enzymes .

Comparison with Similar Compounds

Uniqueness: b-D-Glucopyranosiduronic acid, 1H-indol-3-yl is unique due to its combined structure of glucuronic acid and indole. This dual functionality allows it to participate in diverse biochemical reactions and makes it a valuable tool in research and industrial applications .

Properties

IUPAC Name

cyclohexanamine;3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7.C6H13N/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;7-6-4-2-1-3-5-6/h1-5,9-12,14-18H,(H,19,20);6H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIPNZMTCTUCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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